tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853938
InChI: InChI=1S/C16H25N3O2/c1-12-9-14(19-7-5-6-8-19)17-10-13(12)11-18-15(20)21-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20)
SMILES:
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC15853938

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate -

Specification

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name tert-butyl N-[(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C16H25N3O2/c1-12-9-14(19-7-5-6-8-19)17-10-13(12)11-18-15(20)21-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20)
Standard InChI Key DFYONJVFAHCAAH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCC2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyridine ring substituted at the 3- and 4-positions with a methyl group and a pyrrolidine ring, respectively. A methylene bridge connects the pyridine’s 3-position to a tert-butyl carbamate group. The pyrrolidine moiety introduces a five-membered saturated ring with one nitrogen atom, enhancing the molecule’s conformational flexibility and potential for hydrogen bonding.

IUPAC Name

The systematic name, tert-butyl N-[(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate, reflects its substituents’ positions and functional groups.

Structural Descriptors

  • SMILES: CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCC2

  • InChIKey: DFYONJVFAHCAAH-UHFFFAOYSA-N

These identifiers facilitate precise chemical database searches and computational modeling.

Comparative Analysis with Analogues

A structurally related compound, tert-butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate (PubChem CID: 102546279), replaces pyrrolidine with a 4-methylpiperazine group, altering electronic and steric properties . Piperazine’s additional nitrogen atom may enhance solubility but reduce lipophilicity compared to pyrrolidine .

Compound NameMolecular FormulaSubstituent at Pyridine 6-PositionMolecular Weight (g/mol)
Query CompoundC₁₆H₂₅N₃O₂Pyrrolidin-1-yl291.39
Piperazine AnalogueC₁₇H₂₈N₄O₂4-Methylpiperazin-1-yl320.40

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves a two-step protocol:

  • Preparation of (4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol: The pyridine core is functionalized via nucleophilic substitution or cross-coupling reactions.

  • Carbamate Formation: The alcohol intermediate reacts with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to install the carbamate group.

Reaction Conditions

  • Temperature: 0–25°C (room temperature for Boc protection).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Yield: ~70–85% after purification via column chromatography.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors optimize mixing and heat transfer, reducing reaction times. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their compatibility with Boc chemistry.

Physicochemical Properties

Lipophilicity and Solubility

The compound’s logP (octanol-water partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic tert-butyl group.

Stability Profile

  • Thermal Stability: Stable up to 150°C (differential scanning calorimetry).

  • Hydrolytic Sensitivity: The carbamate bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing CO₂ and the parent amine.

Comparative Analysis with Structural Analogues

Carbamate Derivatives

  • (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (Ambeed, CAS 173340-26-6): Lacks the pyridine ring but shares the pyrrolidine-carbamate motif, reducing planarity and altering target selectivity .

  • Piperidine Analogues: Replacing pyrrolidine with piperidine increases ring size and basicity (pKa ~10.5 vs. ~11.5), affecting membrane permeability .

ParameterQuery Compound(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Molecular FormulaC₁₆H₂₅N₃O₂C₁₀H₂₀N₂O₂
Molecular Weight291.39200.28
Key FeaturePyridine-pyrrolidine corePyrrolidine-carbamate

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